1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole
Overview
Description
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole is a compound that combines a tetrafluoropyridine moiety with a benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole typically involves the nucleophilic substitution of pentafluoropyridine with benzotriazole. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux . This method provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF at reflux.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Scientific Research Applications
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole involves its ability to act as an electron-donating or electron-withdrawing group, depending on the context. This dual functionality allows it to stabilize negative charges and radicals, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved would depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluoropyridin-4-ol: A similar compound with a hydroxyl group instead of the benzotriazole ring.
Pentafluoropyridine: A precursor used in the synthesis of 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole.
Uniqueness
This compound is unique due to the combination of the tetrafluoropyridine and benzotriazole moieties, which confer distinct electronic and steric properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N4/c12-7-9(8(13)11(15)16-10(7)14)19-6-4-2-1-3-5(6)17-18-19/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVFZHPHIKUJDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C(=NC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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